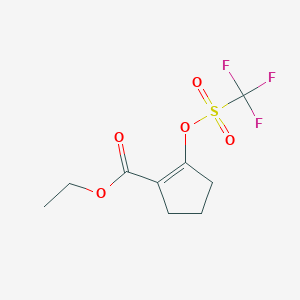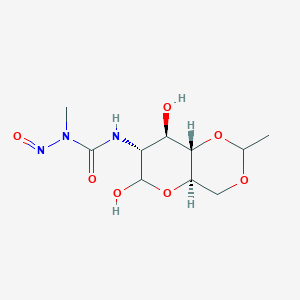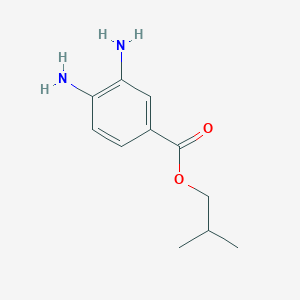![molecular formula C8H13FO2 B038109 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone CAS No. 119030-21-6](/img/structure/B38109.png)
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone, also known as EF-Cyclohexanol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and materials science. In medicinal chemistry, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug development, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In materials science, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been used as a precursor for the synthesis of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been shown to inhibit the activity of certain enzymes and receptors, which can lead to changes in cell behavior and function. The exact mechanism of action of 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol varies depending on the specific application and context.
Biochemical and Physiological Effects
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter activity. In vivo studies have shown that 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol can improve cognitive function, reduce pain and inflammation, and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol has several advantages for use in lab experiments, including its high purity, stability, and availability. However, there are also some limitations to its use, such as its relatively high cost and potential toxicity at high concentrations. Careful consideration should be given to the appropriate dosage and experimental conditions when using 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol in lab experiments.
Orientations Futures
There are several future directions for research on 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol, including the development of novel drug candidates based on its structure, the investigation of its potential applications in materials science, and the exploration of its mechanism of action in different contexts. Additionally, further studies are needed to fully understand the safety and toxicity of 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol and to optimize its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol is a chemical compound with significant potential for scientific research in various fields. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied for its potential applications in medicinal chemistry, drug development, and materials science. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects in cells and organisms. As research on 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol continues, it is likely to yield new insights and applications in the future.
Méthodes De Synthèse
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol can be synthesized through a multistep process involving the reaction of cyclohexanone with hydrogen fluoride and sodium hydroxide. The resulting product is then treated with a reducing agent to yield 1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanonenol. The synthesis method has been optimized to produce high yields and purity of the compound.
Propriétés
Numéro CAS |
119030-21-6 |
|---|---|
Nom du produit |
1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone |
Formule moléculaire |
C8H13FO2 |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
1-[(1R,2S)-2-fluoro-1-hydroxycyclohexyl]ethanone |
InChI |
InChI=1S/C8H13FO2/c1-6(10)8(11)5-3-2-4-7(8)9/h7,11H,2-5H2,1H3/t7-,8+/m0/s1 |
Clé InChI |
FIGATCIXYJFURQ-JGVFFNPUSA-N |
SMILES isomérique |
CC(=O)[C@@]1(CCCC[C@@H]1F)O |
SMILES |
CC(=O)C1(CCCCC1F)O |
SMILES canonique |
CC(=O)C1(CCCCC1F)O |
Synonymes |
Ethanone, 1-(2-fluoro-1-hydroxycyclohexyl)-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








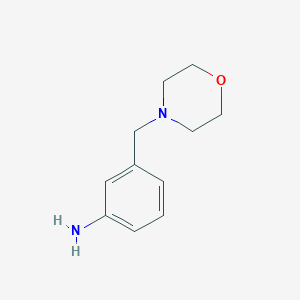
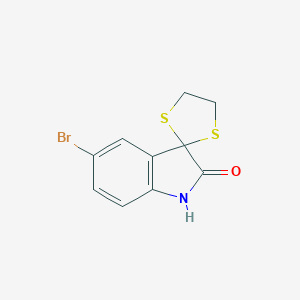
![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)


![1H,7H-Furo[3,4-g]pyrrolizin-1-one,hexahydro-(9CI)](/img/structure/B38053.png)
